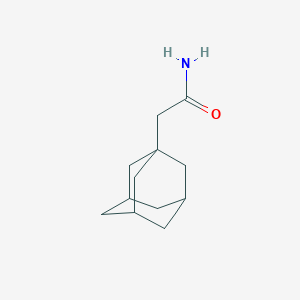

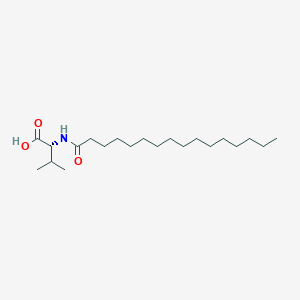

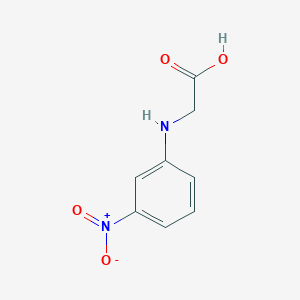

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

説明

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, also known as S-benzyloxycarbonyl-L-proline, is an important molecule in organic chemistry. It is a versatile reagent that can be used in many different reactions, such as peptide synthesis, asymmetric synthesis, and others. In addition, it is an important intermediate in the synthesis of many biologically active compounds.

科学的研究の応用

Overview of Carbamate Chemistry and Applications

Carbamates, such as "(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate", play a crucial role in various scientific research fields, extending from medicinal chemistry to agricultural applications. They are known for their versatility in chemical reactions and biological activities, which makes them valuable subjects of study across different disciplines.

Application in Coordination Chemistry

One area of interest involves the exploration of carbamates in coordination chemistry, where they can act as ligands to form complex compounds with metals. This application is significant in the development of new materials with potential uses in catalysis, magnetic properties, and biological activities. The study by Boča, Jameson, and Linert (2011) in "Coordination Chemistry Reviews" delves into the chemistry of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting the potential for further investigation into carbamate analogs (Boča, Jameson, & Linert, 2011).

Role in Medicinal Chemistry

Carbamates are also pivotal in medicinal chemistry, where their metabolic hydrolysis is of particular interest. The review by Vacondio et al. (2010) in "Drug Metabolism Reviews" provides a comprehensive overview of the metabolic stability of carbamates and their classification based on molecular structure. This research aids in the design of carbamate-based drugs and prodrugs, offering insights into their pharmacokinetic properties (Vacondio, Silva, Mor, & Testa, 2010).

Environmental and Toxicological Studies

Environmental and toxicological aspects of carbamates, including their impact on non-target organisms and ecosystems, are another critical research area. Studies on the toxicity and environmental behavior of carbamate pesticides provide essential data for regulatory and safety evaluations. For instance, the work of Nwigwe on the effects of carbamate pesticides on fish in freshwater ecosystems highlights the environmental hazards posed by indiscriminate pesticide use (Nwigwe, 2007).

特性

IUPAC Name |

benzyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJCWMGELCIMI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466192 | |

| Record name | Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate | |

CAS RN |

118507-50-9 | |

| Record name | Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)